
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . This compound is characterized by the presence of a phenoxy group substituted with a butan-2-yl group and an acetate ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate typically involves the reaction of 1-(4-Butan-2-ylphenoxy)propan-2-ol with acetic anhydride or acetyl chloride under acidic or basic conditions . The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-(4-Butan-2-ylphenoxy)propan-2-ol and acetic acid.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-(4-Butan-2-ylphenoxy)propan-2-yl acetate can be compared with similar compounds such as:
1-(4-Butan-2-ylphenoxy)propan-2-ol: Lacks the acetate group, making it less reactive in certain chemical reactions.
Phenoxyacetic acid: Contains a carboxylic acid group instead of an acetate ester, leading to different chemical properties and reactivity.
Butylphenyl acetate: Similar ester functionality but with different alkyl and aryl groups, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
5436-95-3 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
1-(4-butan-2-ylphenoxy)propan-2-yl acetate |
InChI |
InChI=1S/C15H22O3/c1-5-11(2)14-6-8-15(9-7-14)17-10-12(3)18-13(4)16/h6-9,11-12H,5,10H2,1-4H3 |
InChI-Schlüssel |
FIKUKQZUOAUUJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2R)-oxan-2-yl]oxypyrrolidine](/img/structure/B13812408.png)
![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)
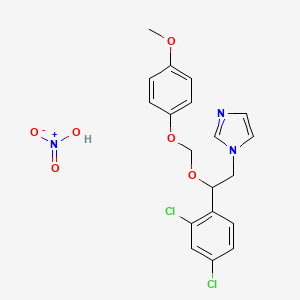



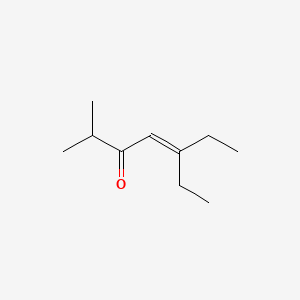
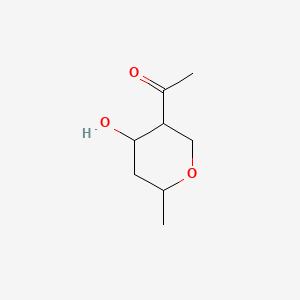
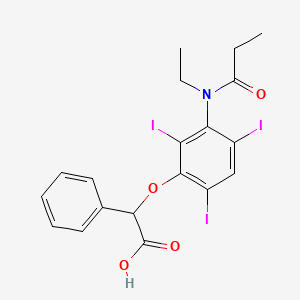
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
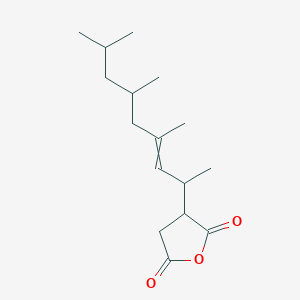
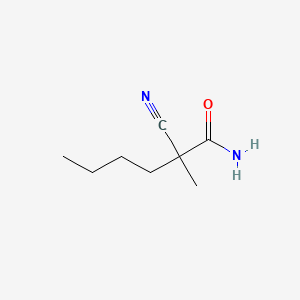
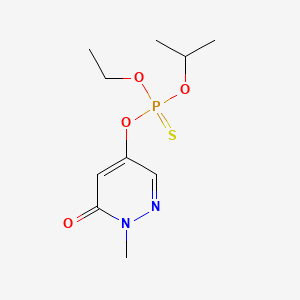
![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
